N-(4-acetamidophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(4-ACETAMIDOPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a benzothiazepine ring, dimethoxyphenyl groups, and an acetamide moiety
Preparation Methods
The synthesis of 2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(4-ACETAMIDOPHENYL)ACETAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazepine Ring: This step involves the cyclization of a precursor molecule containing a thiazepine ring structure. The reaction conditions typically include the use of a strong acid or base to facilitate the cyclization process.
Attachment of Dimethoxyphenyl Groups: The dimethoxyphenyl groups are introduced through a substitution reaction, where the benzothiazepine ring reacts with a dimethoxyphenyl halide in the presence of a catalyst.
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(4-ACETAMIDOPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the dimethoxyphenyl groups.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(4-ACETAMIDOPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Materials Science: The compound’s structural features make it a candidate for use in the development of novel materials, such as organic semiconductors or polymers.
Biological Research: Researchers investigate the compound’s interactions with biological molecules, such as proteins or nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(4-ACETAMIDOPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds, 2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(4-ACETAMIDOPHENYL)ACETAMIDE stands out due to its unique combination of structural features. Similar compounds include:
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: This compound shares the dimethoxyphenyl groups but lacks the benzothiazepine ring.
2-(3,4-Dimethoxyphenyl)ethanol: This compound contains the dimethoxyphenyl group but lacks the acetamide and benzothiazepine moieties.
The uniqueness of 2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(4-ACETAMIDOPHENYL)ACETAMIDE lies in its combination of these structural elements, which may contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C27H27N3O5S |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide |
InChI |
InChI=1S/C27H27N3O5S/c1-17(31)28-19-9-11-20(12-10-19)29-26(32)16-30-21-6-4-5-7-24(21)36-25(15-27(30)33)18-8-13-22(34-2)23(14-18)35-3/h4-14,25H,15-16H2,1-3H3,(H,28,31)(H,29,32) |
InChI Key |
VSWGVJJOEUSULP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.